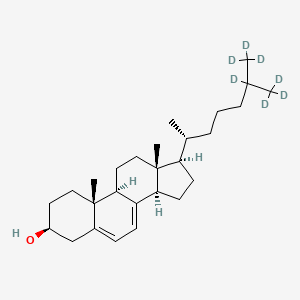

7-Dehydrocholesterin-d7

Übersicht

Beschreibung

Cholesta-5,7-dien-3beta-ol-d7 (C5,7-d3beta-ol-d7) is a synthetic form of cholesterol that has been used in scientific research for over a decade. It is a deuterated form of cholesterol, meaning that it has been modified to contain deuterium atoms instead of hydrogen atoms. This modification makes C5,7-d3beta-ol-d7 an ideal tool for studying the structure and function of cholesterol in biological systems.

Wissenschaftliche Forschungsanwendungen

Vitamin-D-Photobiologie-Forschung

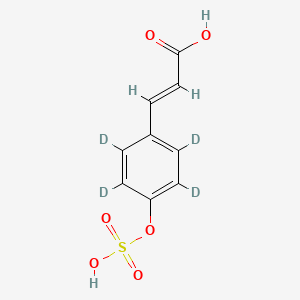

7-Dehydrocholesterin-d7 (7DHC) spielt eine entscheidende Rolle bei der Produktion von Vitamin D und seinen Metaboliten, die die Calcium-Homöostase aufrechterhalten {svg_1}. Die UVB-Absorption durch 7DHC in der Haut löst die Produktion von Vitamin D aus {svg_2}. Eine neu entwickelte und validierte LC–MS/MS-Methode zur Messung der 7DHC-Konzentration in menschlicher Haut wurde als Werkzeug für die Vitamin-D-Photobiologie-Forschung eingesetzt {svg_3}.

Hautgesundheitsforschung

Die Konzentration von 7DHC und seine UVB-Reaktionen in menschlicher Haut wurden mit modernen Flüssigchromatographie-Tandem-Massenspektrometrie (LC–MS/MS)-Techniken untersucht {svg_4}. Diese Forschung hilft, mehr Informationen über die Hautgesundheit und die Auswirkungen von UVB-Expositionen zu liefern {svg_5}.

Entwicklung von LC–MS/MS-Techniken

7DHC wurde verwendet, um eine zuverlässige Methode zur Messung der 7DHC-Konzentration in der Haut zu entwickeln und zu validieren {svg_6}. Diese Methode verwendet Ethylacetat:Methanol 1:1 (v/v) und 4-Phenyl-1,2,4-triazolin-3,5-dion (PTAD) zur verbesserten Ionisierung von 7DHC durch Elektrospray-Ionisations-Massenspektrometrie (ESI–MS) {svg_7}.

Lipidanalyse in kultivierten Zellen

This compound wurde als interner Standard verwendet, um Chlamydomonas CC-125-Lipidextrakt für die Massenspektrometrieanalyse in der Flüssigchromatographie-Massenspektrometrie (LC-MS) zuzuspitzen {svg_8}. Dies hilft bei der Analyse von Oxysterolen in kultivierten Zellen {svg_9}.

Ferroptoseforschung

7-Dehydrocholesterin ist ein endogener Unterdrücker von Ferroptose {svg_10}. Ferroptose ist eine Form des programmierten Zelltods, die von Eisen abhängig ist {svg_11}. Die Untersuchung der Rolle von 7DHC in diesem Prozess kann Einblicke in die Mechanismen des Zelltods und potenzielle therapeutische Ziele liefern {svg_12}.

Biosyntheseforschung

7-Dehydrocholesterin wurde bei der Neuentwicklung der 7-Dehydrocholesterin-Biosynthese verwendet {svg_13}. Diese Forschung kann Einblicke in die Biosynthesewege von Sterolen und potenzielle Anwendungen in der Biotechnik liefern {svg_14}.

Wirkmechanismus

Target of Action

7-Dehydrocholesterol-d7, also known as (3beta)-7-Dehydro Cholesterol-d7 or Cholesta-5,7-dien-3beta-ol-d7, is a key molecule in the biosynthesis of cholesterol and vitamin D3 . The primary target of this compound is the enzyme 7-dehydrocholesterol reductase (DHCR7), which is the terminal enzyme of mammalian sterol biosynthesis . DHCR7 converts 7-dehydrocholesterol (7-DHC) to cholesterol .

Mode of Action

7-Dehydrocholesterol-d7 interacts with its target, DHCR7, by serving as a substrate for the enzyme . The inhibition of DHCR7 leads to an increase in the levels of 7-dehydrocholesterol (7-DHC), the substrate of DHCR7 . This interaction results in changes in the cell’s sensitivity to ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation .

Biochemical Pathways

The action of 7-dehydrocholesterol-d7 affects the pathway of cholesterol biosynthesis . Specifically, it is involved in the distal cholesterol synthesis pathway, where key enzymes regulate the levels of 7-DHC to control the sensitivity of cells to ferroptosis . The enzymes MSMO1, CYP51A1, EBP, and SC5D are potential suppressors of ferroptosis, while DHCR7 is a promoter of ferroptosis .

Pharmacokinetics

It is known that the compound is a precursor in the biosynthesis of cholesterol and vitamin d3

Result of Action

The action of 7-dehydrocholesterol-d7 results in changes in the cell’s sensitivity to ferroptosis . By controlling the levels of 7-DHC, cells can regulate their sensitivity to this form of cell death . This has implications for the treatment of various diseases, including cancer and ischemia-reperfusion injury .

Action Environment

The action of 7-dehydrocholesterol-d7 can be influenced by environmental factors. For instance, UVB absorption by 7-dehydrocholesterol in the skin triggers the production of vitamin D and its metabolites, which maintain calcium homeostasis

Biochemische Analyse

Biochemical Properties

Cholesta-5,7-dien-3beta-ol-d7 is involved in several biochemical reactions, primarily in the synthesis of vitamin D3. It interacts with the enzyme 7-dehydrocholesterol reductase (DHCR7), which catalyzes the reduction of the double bond between the 7th and 8th carbon atoms, converting it into cholesterol . This interaction is crucial for maintaining cholesterol homeostasis in the body. Additionally, Cholesta-5,7-dien-3beta-ol-d7 can be converted into vitamin D3 through a photochemical reaction induced by ultraviolet B (UVB) radiation .

Cellular Effects

Cholesta-5,7-dien-3beta-ol-d7 influences various cellular processes. It is essential for the proper functioning of cell membranes, contributing to their fluidity and integrity . This compound also affects cell signaling pathways, particularly those involving cholesterol and its derivatives. For instance, it can modulate the activity of sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipid metabolism . Furthermore, Cholesta-5,7-dien-3beta-ol-d7 impacts gene expression by serving as a precursor for vitamin D3, which regulates the expression of numerous genes involved in calcium and phosphate homeostasis .

Molecular Mechanism

At the molecular level, Cholesta-5,7-dien-3beta-ol-d7 exerts its effects through various mechanisms. It binds to and activates the enzyme 7-dehydrocholesterol reductase (DHCR7), facilitating the conversion of 7-dehydrocholesterol to cholesterol . This binding interaction is critical for maintaining cholesterol levels in cells. Additionally, upon exposure to UVB radiation, Cholesta-5,7-dien-3beta-ol-d7 undergoes a photochemical reaction, resulting in the formation of previtamin D3, which is subsequently converted to vitamin D3 . This process is vital for the regulation of calcium and phosphate metabolism in the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cholesta-5,7-dien-3beta-ol-d7 can vary over time. The compound is relatively stable under normal conditions but can degrade upon prolonged exposure to light and air . In vitro studies have shown that Cholesta-5,7-dien-3beta-ol-d7 can be converted to vitamin D3 upon exposure to UVB radiation, with the rate of conversion depending on the intensity and duration of the exposure . Long-term studies have indicated that sustained levels of Cholesta-5,7-dien-3beta-ol-d7 can influence cellular functions, particularly those related to lipid metabolism and gene expression .

Dosage Effects in Animal Models

The effects of Cholesta-5,7-dien-3beta-ol-d7 in animal models are dose-dependent. At physiological levels, it plays a crucial role in maintaining cholesterol homeostasis and supporting vitamin D3 synthesis . At higher doses, it can lead to the accumulation of cholesterol and its derivatives, potentially causing adverse effects such as hypercholesterolemia and related cardiovascular issues . Toxicity studies have shown that excessive levels of Cholesta-5,7-dien-3beta-ol-d7 can disrupt normal cellular functions and lead to oxidative stress .

Metabolic Pathways

Cholesta-5,7-dien-3beta-ol-d7 is involved in several metabolic pathways, primarily those related to cholesterol and vitamin D3 synthesis. It serves as a substrate for the enzyme 7-dehydrocholesterol reductase (DHCR7), which converts it into cholesterol . Additionally, upon exposure to UVB radiation, Cholesta-5,7-dien-3beta-ol-d7 is converted into previtamin D3, which is then transformed into vitamin D3 through a series of thermal isomerization reactions . These metabolic pathways are essential for maintaining lipid homeostasis and regulating calcium and phosphate metabolism in the body.

Transport and Distribution

Within cells and tissues, Cholesta-5,7-dien-3beta-ol-d7 is transported and distributed through various mechanisms. It is primarily localized in cell membranes, where it contributes to membrane fluidity and integrity . The compound can also be transported through the bloodstream, bound to lipoproteins such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL) . This transport mechanism ensures the proper distribution of Cholesta-5,7-dien-3beta-ol-d7 to various tissues, where it can exert its biochemical effects.

Subcellular Localization

Cholesta-5,7-dien-3beta-ol-d7 is predominantly localized in the endoplasmic reticulum (ER) and cell membranes . In the ER, it is involved in the synthesis of cholesterol and other sterols . The compound’s localization in cell membranes is crucial for maintaining membrane fluidity and integrity . Additionally, Cholesta-5,7-dien-3beta-ol-d7 can be found in lipid droplets, where it is stored and mobilized as needed . This subcellular localization is essential for its role in various biochemical and cellular processes.

Eigenschaften

IUPAC Name |

(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTLRSWJYQTBFZ-UDEPUTHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

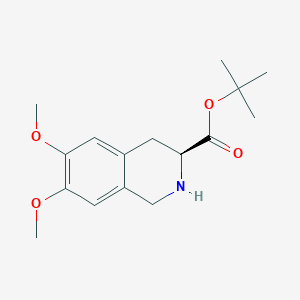

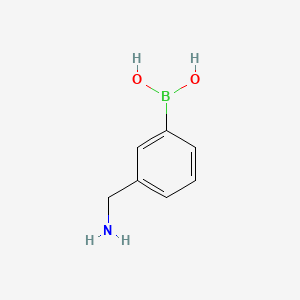

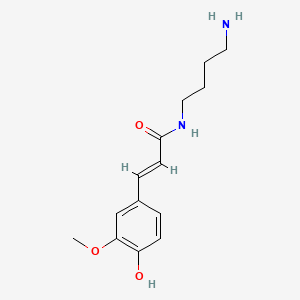

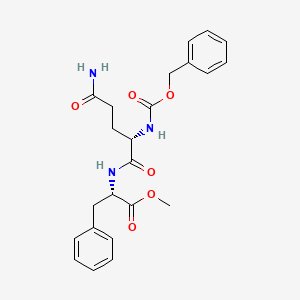

Feasible Synthetic Routes

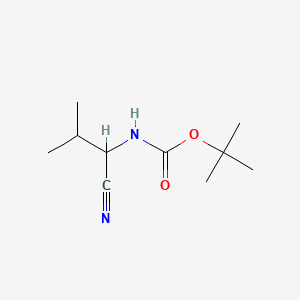

Q1: The research paper mentions using gas chromatography to quantify 7-dehydrocholesterol in a patient suspected of having SLOS. Why is the deuterated form (cholesta-5,7-dien-3beta-ol-d7) particularly useful in this analytical method?

A1: Cholesta-5,7-dien-3beta-ol-d7 serves as an ideal internal standard in gas chromatography-mass spectrometry (GC-MS) analysis for quantifying 7-dehydrocholesterol in biological samples. Here's why:

- Accurate Quantification: By adding a known amount of cholesta-5,7-dien-3beta-ol-d7 to the patient sample, scientists can compare the peak area ratios of the deuterated standard and the patient's 7-dehydrocholesterol in the mass spectra. This comparison allows for accurate and precise quantification of 7-dehydrocholesterol, even at low concentrations [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine](/img/structure/B1146751.png)

![Diphenyl[(trimethylstannyl)methyl]silane](/img/structure/B1146760.png)